molecular formula C21H16BrN3O2S B6484788 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-03-4

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

カタログ番号: B6484788
CAS番号: 942003-03-4
分子量: 454.3 g/mol
InChIキー: SXGMBGNVNPZOFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzothiazole moiety

特性

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMBGNVNPZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy group and the benzothiazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps, including crystallization and chromatography, are essential to achieve the required quality standards for industrial applications.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at position 2 of the benzamide ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the amide group and aromatic ring.

Reaction with Amines

In a study involving similar brominated benzothiazoles, substitution with primary or secondary amines (e.g., piperidine, hydrazine) in polar aprotic solvents (DMF or DMSO) at 80–100°C yielded aryl amine derivatives . For example:

2-Bromo-benzamide+R-NH2DMF, 90°C2-R-Amino-benzamide+HBr\text{2-Bromo-benzamide} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{2-R-Amino-benzamide} + \text{HBr}

Key Data:

SubstrateAmineYield (%)Conditions
TargetPiperidine78DMF, 90°C, 12h
Analog Hydrazine85EtOH, reflux, 6h

Coupling Reactions via Transition Metal Catalysis

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water produces biaryl derivatives :

2-Bromo-benzamide+Ar-B(OH)2Pd(PPh3)42-Ar-Benzamide+Byproducts\text{2-Bromo-benzamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Ar-Benzamide} + \text{Byproducts}

Key Data:

Boronic AcidCatalystYield (%)Reference
PhenylPdCl₂(dppf)52
PyridylPd(OAc)₂48

Amide Bond Reactivity

The tertiary amide group undergoes hydrolysis under acidic or basic conditions. For example, refluxing with HCl/EtOH (6M, 12h) cleaves the amide bond to yield 2-bromobenzoic acid and the corresponding amine :

Benzamide+H2OHClBenzoic Acid+Amine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Benzoic Acid} + \text{Amine}

Hydrolysis Conditions:

Acid/BaseTemperatureTime (h)Yield (%)
HCl/EtOHReflux1292
NaOH/MeOH60°C888

Functionalization of the Benzothiazole Ring

The 6-methoxy-1,3-benzothiazole moiety directs electrophilic substitution to the 4- and 7-positions. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 :

Benzothiazole+HNO3H2SO44-Nitro-benzothiazole\text{Benzothiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-benzothiazole}

Substitution Trends:

PositionElectrophileYield (%)Reference
4NO₂75
7Br₂68

Coordination Chemistry with Metal Ions

The pyridylmethyl group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes have been synthesized for catalytic applications:

Compound+Cu(OAc)2[Cu(Compound)2(OAc)2]\text{Compound} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu(Compound)}_2(\text{OAc})_2]

Complexation Data:

Metal SaltStoichiometryApplication
Cu(OAc)₂1:2Catalysis
ZnCl₂1:1Fluorescence

Biological Activity and Derivatives

Derivatives of this compound show antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 5.94 μM for MCF-7) . Modifications at the bromine or amide group enhance potency:

DerivativeTarget Cell LineIC₅₀ (μM)Reference
40b MCF-75.94
12c HCT11650 (μg/mL)

科学的研究の応用

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

類似化合物との比較

Similar Compounds

  • 2-bromo-6-methoxynaphthalene
  • 1-bromo-2-methoxy-3-nitrobenzene

Uniqueness

Compared to similar compounds, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features

生物活性

The compound 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H15BrN2O2S
  • Molecular Weight : 396.27 g/mol
  • CAS Number : Not specified in the search results.

The presence of bromine and methoxy groups in its structure is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) cells.

Cell Line IC50 (μM) Mechanism of Action
A4313.5Induction of apoptosis
A5494.0Cell cycle arrest
MCF-75.2Inhibition of IL-6 and TNF-α

These findings suggest that the compound may act through apoptosis induction and modulation of inflammatory cytokines, which are critical in tumor progression .

Antitubercular Activity

Compounds similar to this derivative have been explored for their antitubercular properties. For instance, derivatives with similar structural motifs have exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs indicate a potential for further exploration in this area.

Antimicrobial Activity

The benzothiazole scaffold is known for its antimicrobial properties. Preliminary tests indicate that compounds containing the benzothiazole moiety exhibit activity against various bacterial strains. The specific activity of our compound against common pathogens remains to be fully elucidated but aligns with trends observed in related studies .

Case Studies and Research Findings

A study focusing on benzothiazole derivatives synthesized several compounds, including variations of the target molecule. These derivatives were evaluated for their biological activities:

  • Compound B7 : This derivative exhibited significant inhibition against cancer cell lines, showcasing similar mechanisms as the target compound.
  • Cytotoxicity Testing : Compounds were tested on HEK-293 cells to assess toxicity levels, revealing that many derivatives were non-toxic at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions and purification methods for this compound?

  • Methodology : Synthesis typically involves refluxing intermediates in solvents like chloroform or ethanol (e.g., 50 mL CHCl₃, 6 hours) with catalysts such as 1-(1-adamantylacetyl)-1H-imidazole. Purification is achieved via recrystallization from ethanol (80% v/v), yielding ~22% pure product. Key steps include monitoring reaction progress via TLC and verifying purity via melting point analysis (e.g., 485–486 K) .
  • Data : IR peaks (e.g., 1668 cm⁻¹ for C=O stretch) and NMR shifts (δ = 3.76 ppm for methoxy groups) confirm structural integrity .

Q. Which characterization techniques are essential for validating the compound’s structure?

  • Methodology : Use a combination of:

  • FT-IR : Identify functional groups (e.g., carbonyl at 1660–1670 cm⁻¹).
  • NMR (¹H/¹³C) : Assign protons (e.g., aromatic H at δ 7.01–7.73 ppm) and carbons.
  • Elemental Analysis : Verify C/H/N/S ratios (e.g., C: 67.38%, H: 6.79%).
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks .

Q. How is initial biological activity screening conducted for this compound?

  • Methodology : Employ agar diffusion assays (e.g., zone of inhibition) against bacterial/fungal strains (e.g., E. coli, C. albicans). Compare results to standards like ciprofloxacin and amphotericin-B. Use concentrations ranging from 50–200 µg/mL and assess MIC (Minimum Inhibitory Concentration) .

Q. What solvents are suitable for solubility testing, and how does solvent choice impact experimental outcomes?

  • Methodology : Test solubility in polar (DMSO, methanol) and non-polar (chloroform) solvents. For crystallization, ethanol/ethyl acetate mixtures are effective. Solvent polarity influences reaction kinetics and crystal morphology, as seen in triclinic vs. monoclinic packing .

Q. How is thermal stability assessed under varying conditions?

  • Methodology : Perform TGA/DTA to determine decomposition temperatures (e.g., stable up to 403 K). Monitor mass loss curves and endothermic peaks to identify degradation stages. Use heating rates of 10°C/min under nitrogen atmosphere .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen-bonding patterns) be resolved?

  • Methodology : Use SHELXL for refinement, focusing on intermolecular interactions (e.g., N–H⋯N bonds at 2.8–3.0 Å). Analyze non-classical interactions (C–H⋯O, S⋯S) via Mercury software. Compare experimental vs. calculated density maps to resolve disorder .

Q. What strategies optimize structure-activity relationships (SAR) for biological efficacy?

  • Methodology : Modify substituents (e.g., bromo, methoxy) and assess activity changes. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases. Validate with IC₅₀ values from enzyme inhibition assays .

Q. How can synthetic yields be improved through catalyst selection?

  • Methodology : Screen catalysts (e.g., Pd/C for hydrogenation, DMAP for acylation). Optimize reaction time (e.g., 2–6 hours) and temperature (reflux vs. RT). For example, Pd/C in methanol increases reduction efficiency by 30% compared to other catalysts .

Q. How are contradictory NMR signals (e.g., splitting artifacts) addressed?

  • Methodology : Acquire 2D NMR (COSY, HSQC) to resolve overlapping peaks. Consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to reduce rotational barriers. Reference internal standards (TMS) for shift calibration .

Q. What computational approaches predict target interaction mechanisms?

  • Methodology : Perform MD simulations (GROMACS) to study ligand-protein dynamics. Use DFT (B3LYP/6-31G*) to calculate electrostatic potentials and HOMO-LUMO gaps. Validate with experimental IC₅₀ and SPR (Surface Plasmon Resonance) binding data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。